molecular formula C11H8N2O2 B1302954 3-Nitro-4-phenylpyridine CAS No. 220952-00-1

3-Nitro-4-phenylpyridine

Cat. No.: B1302954
CAS No.: 220952-00-1
M. Wt: 200.19 g/mol
InChI Key: GBBDSKNQVRTSDL-UHFFFAOYSA-N
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Description

3-Nitro-4-phenylpyridine is an organic compound that belongs to the family of nitropyridines It is characterized by a pyridine ring substituted with a nitro group at the third position and a phenyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-4-phenylpyridine can be achieved through several methods. One common approach involves the nitration of 4-phenylpyridine using nitric acid in the presence of sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Nitro-4-phenylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Ammonia, amines, and other nucleophiles.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed:

Scientific Research Applications

3-Nitro-4-phenylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Nitro-4-phenylpyridine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The phenyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

  • 3-Nitro-4-phenylquinoline
  • 3-Nitro-4-phenylpyrimidine
  • 3-Nitro-4-phenylpyrazine

Comparison: 3-Nitro-4-phenylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-nitro-4-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-13(15)11-8-12-7-6-10(11)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBDSKNQVRTSDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376591
Record name 3-nitro-4-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220952-00-1
Record name 3-nitro-4-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 1,4-dihydropyridine derivatives, particularly the substituents on the phenyl ring, influence their calcium channel modulation activity?

A1: Research indicates that modifications to the phenyl ring of 1,4-dihydropyridine derivatives significantly impact their calcium channel modulation activity []. For instance, incorporating thiomethyl (-CH2SMe), sulfinylmethyl (-CH2SOMe), and sulfonylmethyl (-CH2SO2Me) groups, as well as their non-methylated counterparts (-SMe, -SOMe, -SO2Me) at the ortho, meta, and para positions of the phenyl ring, leads to varied calcium channel antagonist activity in guinea pig ileum longitudinal smooth muscle (GPILSM) []. Generally, the thio and sulfonyl derivatives exhibit higher antagonist activity than the sulfinyl derivatives. Additionally, the position of the substituent on the phenyl ring also plays a crucial role. For -CH2SMe, -CH2SOMe, and -SOMe substituents, meta and para isomers demonstrate greater potency compared to ortho isomers []. Interestingly, some derivatives, like the meta -CH2SMe, ortho -CH2SMe, meta -SMe, and ortho -CH2SO2Me, display a unique profile with simultaneous calcium channel antagonist activity in smooth muscle and agonist activity in the heart []. This dual activity makes them promising candidates for further investigation in conditions like congestive heart failure.

Q2: Can 3-nitro-4-phenylpyridine be used as a starting material to synthesize other heterocyclic compounds?

A2: Yes, this compound derivatives can serve as valuable intermediates in the synthesis of other heterocyclic compounds, specifically β-carbolines []. For example, the reduction of 2-chloro-6-methyl-3-nitro-4-phenylpyridine with triethyl phosphite yields 1-chloro-3-methyl-β-carboline, which can be further dechlorinated to obtain 3-methyl-β-carboline []. This synthetic route highlights the versatility of this compound derivatives in accessing structurally diverse heterocycles with potential biological activities.

Q3: What is the typical synthetic route for producing 1,4-dihydropyridine-threonine derivatives using a this compound intermediate?

A3: 1,4-dihydropyridine-threonine derivatives can be synthesized using a multistep process involving a this compound intermediate []. The synthesis starts with a reaction between an appropriately substituted aldehyde and a compound containing an active methylene group, yielding a condensation product. This product then reacts with either an amino crotonic ester or a related derivative to generate the target 1,4-dihydropyridine-threonine derivative []. This synthetic strategy highlights the use of this compound as a key building block for creating structurally complex and potentially pharmaceutically relevant molecules.

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